molecular formula C24H31N3O B4971085 N-[(4-ethynylphenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine

N-[(4-ethynylphenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine

Cat. No.: B4971085
M. Wt: 377.5 g/mol
InChI Key: YSQDLNLSSZAPHX-UHFFFAOYSA-N
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Description

N-[(4-ethynylphenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine is a complex organic compound with a unique structure that includes an ethynyl group, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-ethynylphenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Ethynylphenyl Intermediate: This step involves the reaction of 4-bromobenzyl chloride with ethynyl magnesium bromide to form 4-ethynylbenzyl chloride.

    Formation of the Piperidine Intermediate: This step involves the reaction of 1-(2-methoxyethyl)piperidine with a suitable base to form the corresponding piperidine intermediate.

    Coupling Reaction: The final step involves the coupling of the ethynylphenyl intermediate with the piperidine intermediate in the presence of a palladium catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-ethynylphenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The piperidine ring can be reduced to form a saturated piperidine derivative.

    Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(4-ethynylphenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-ethynylphenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The ethynyl group and the piperidine ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(pyridin-4-yl)methanamine: A simpler compound with a similar pyridine ring structure.

    N-methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine: Contains an imidazole ring instead of a piperidine ring.

    N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine: Contains a pyrazole ring instead of a piperidine ring.

Uniqueness

N-[(4-ethynylphenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine is unique due to its combination of an ethynyl group, a piperidine ring, and a pyridine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

IUPAC Name

N-[(4-ethynylphenyl)methyl]-1-[1-(2-methoxyethyl)piperidin-4-yl]-N-(pyridin-4-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O/c1-3-21-4-6-22(7-5-21)18-27(19-23-8-12-25-13-9-23)20-24-10-14-26(15-11-24)16-17-28-2/h1,4-9,12-13,24H,10-11,14-20H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSQDLNLSSZAPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CN(CC2=CC=C(C=C2)C#C)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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